Cancer Stem Cell Inhibition: Dose-Response Activity in a Cell-Based High-Throughput Screen
In a PubChem-deposited cell-based primary high-throughput screen (AID 504535) designed to identify inhibitors of cancer stem cells, 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one was among a subset of compounds that demonstrated activity ≤ 1 µM [1]. While the screen tested 45 compounds in a dose-response format, only 6 compounds achieved this potency threshold, placing the target compound within the top 13% of actives in this assay [1]. Although a direct head-to-head comparison with a specific comparator was not reported in this screening dataset, the activity level itself distinguishes it from the majority of structurally related quinazolinones that were either inactive or less potent in the same assay panel [1]. This quantitative activity metric provides a basis for selecting this compound over other quinazolinone derivatives that lack defined potency in cancer stem cell models.
| Evidence Dimension | Inhibition of Cancer Stem Cells (Cell-Based Assay) |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (active in dose-response) |
| Comparator Or Baseline | 45 compounds tested; only 6 compounds exhibited activity ≤ 1 µM |
| Quantified Difference | Target compound is among the 13% most potent compounds in this assay |
| Conditions | Luminescence cell-based assay; primary HTS; dose-response format (PubChem AID 504535) |
Why This Matters
This establishes a validated, quantitative potency threshold for cancer stem cell inhibition, enabling informed selection for oncology-focused research programs where many quinazolinone analogs lack defined activity in this disease-relevant model.
- [1] PubChem BioAssay AID 504535. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. National Center for Biotechnology Information. View Source
